![molecular formula C8H14FNO B055777 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) CAS No. 125217-85-8](/img/structure/B55777.png)
8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI), also known as AZOCMFM, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it an interesting target for synthesis and study.
Mécanisme D'action
The mechanism of action of 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. This compound has been shown to interact with dopamine, serotonin, and acetylcholine receptors, which are all involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a key role in the regulation of mood and behavior. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) in lab experiments is its unique structure, which makes it an interesting target for synthesis and study. This compound has also been shown to exhibit a wide range of biological activities, which makes it a versatile tool for investigating various biological processes. However, one limitation of using 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are many potential future directions for research on 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI). One area of interest is the development of new synthetic methods for producing this compound, which could lead to improved yields and purity. Another area of interest is the investigation of the compound's potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) and its effects on various neurotransmitters and receptors in the brain.
Méthodes De Synthèse
The synthesis of 8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) can be achieved through several methods, including the use of palladium-catalyzed reactions, asymmetric catalysis, and chiral auxiliary-based methods. One of the most common methods involves the use of a palladium-catalyzed intramolecular cyclization reaction, which yields the desired compound in good yields and high purity.
Applications De Recherche Scientifique
8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) has been the subject of extensive scientific research due to its potential applications in medicine and pharmacology. This compound has been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Numéro CAS |
125217-85-8 |
|---|---|
Nom du produit |
8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) |
Formule moléculaire |
C8H14FNO |
Poids moléculaire |
159.2 g/mol |
Nom IUPAC |
(1R,2S,5R,6R)-6-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C8H14FNO/c1-10-6-2-3-8(11)7(10)4-5(6)9/h5-8,11H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1 |
Clé InChI |
PTQWTBHDXMSBCJ-XUTVFYLZSA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@@H]([C@H]1C[C@H]2F)O |
SMILES |
CN1C2CCC(C1CC2F)O |
SMILES canonique |
CN1C2CCC(C1CC2F)O |
Synonymes |
8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



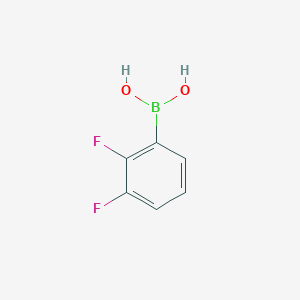
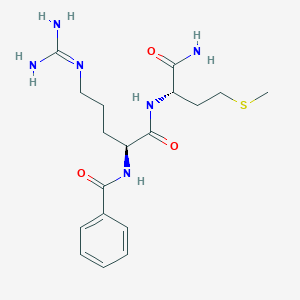
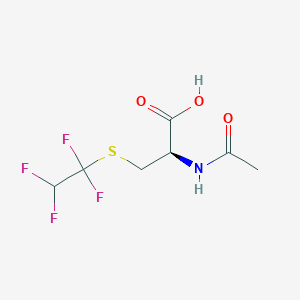

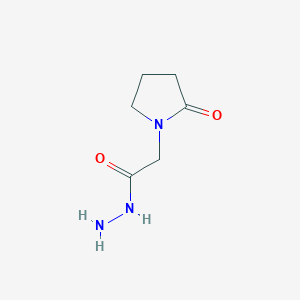
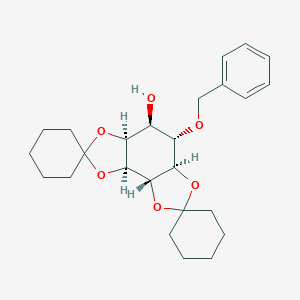
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)
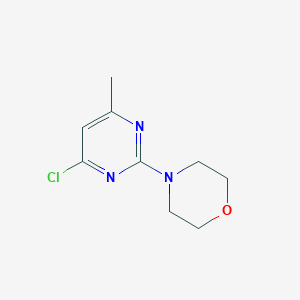

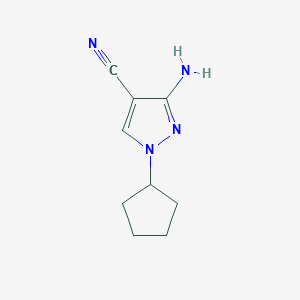
![Pyrazolo[1,5-a]pyridin-3-ylmethanol](/img/structure/B55727.png)
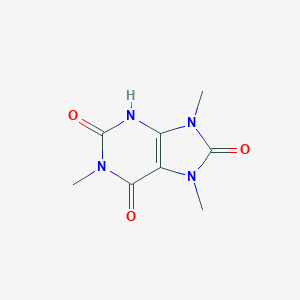
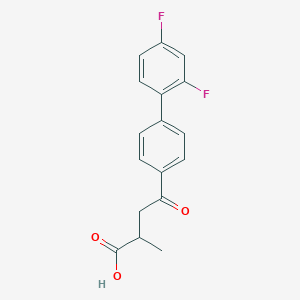
![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)